Comparative In Vitro Potency: Iclaprim MIC90 Versus Trimethoprim Against Gram-Positive Pathogens
In a global surveillance study of 2,814 clinical Gram-positive isolates collected from the United States, Asia Pacific, Latin America, and Europe (2012–2014), iclaprim demonstrated 8- to 32-fold greater potency than trimethoprim across all Gram-positive pathogens tested, including resistant phenotypes [1]. For all S. aureus isolates, iclaprim exhibited MIC50 and MIC90 values of 0.06 μg/mL and 0.12 μg/mL, respectively [2]. Against methicillin-resistant S. aureus (MRSA) specifically, the MIC90 for iclaprim was 0.5 μg/mL [3]. The enhanced potency was attributed to increased hydrophobic interactions between iclaprim and the bacterial DHFR active site [4].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC90 = 0.12 μg/mL (all S. aureus); MIC90 = 0.5 μg/mL (MRSA) |
| Comparator Or Baseline | Trimethoprim: 8- to 32-fold less potent against all Gram-positive isolates |
| Quantified Difference | 8- to 32-fold lower MIC values |
| Conditions | Broth microdilution susceptibility testing per CLSI guidelines; 2,814 Gram-positive clinical isolates from 2012–2014 |
Why This Matters
Higher potency at lower concentrations enables effective antibacterial activity with reduced drug exposure, potentially minimizing dose-dependent adverse effects and resistance selection pressure.
- [1] Huang DB, File TM Jr, Dryden M, Corey GR, Torres A, Wilcox MH. Surveillance of iclaprim activity: In vitro susceptibility of gram-positive pathogens collected from 2012 to 2014 from the United States, Asia Pacific, Latin American and Europe. Diagn Microbiol Infect Dis. 2018;90(4):329-334. PMID: 29306582. View Source
- [2] Huang DB, et al. Diagn Microbiol Infect Dis. 2018;90(4):329-334. Table of MIC50/MIC90 values for all S. aureus isolates. View Source
- [3] Motif Bio. Iclaprim independent laboratory study results. JMI Laboratories report. 2015. Reported in Biospace release. View Source
- [4] Oefner C, et al. Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase. J Antimicrob Chemother. 2009;63(4):687-698. View Source
